2-Nitro-5-(2-phenylethoxy)-toluene

Description

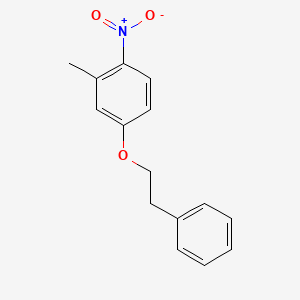

2-Nitro-5-(2-phenylethoxy)-toluene is a nitro-aromatic compound featuring a toluene backbone substituted with a nitro group at the 2-position and a 2-phenylethoxy group at the 5-position. Nitro-aromatic compounds are widely utilized in agrochemicals, pharmaceuticals, and organic synthesis due to their reactivity and electronic properties. However, nitro groups are also associated with toxicity and carcinogenicity in certain contexts, as evidenced by studies on related compounds .

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-methyl-1-nitro-4-(2-phenylethoxy)benzene |

InChI |

InChI=1S/C15H15NO3/c1-12-11-14(7-8-15(12)16(17)18)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |

InChI Key |

LEBOZCVCYLFLHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-nitro-5-(2-phenylethoxy)-toluene with nitro-aromatic compounds reported in the evidence, focusing on structural features, applications, and toxicity.

Structural and Functional Analogues

Key Comparative Insights

Nitro Group Position and Bioactivity: The nitro group in this compound is at the 2-position, similar to nitrofuryl derivatives in –3. In carcinogenic analogs (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), the nitro group on the furan ring is critical for metabolic activation to reactive intermediates, leading to DNA adduct formation . In contrast, nitro groups in herbicides like Fomesafen enhance electrophilicity, enabling binding to plant enzyme targets (e.g., protoporphyrinogen oxidase) .

Substituent Effects on Toxicity: Phenylethoxy vs. Phenoxy Groups: The 2-phenylethoxy group in the target compound may increase lipophilicity compared to simpler phenoxy substituents (e.g., in Fomesafen). This could influence bioavailability and tissue penetration, though specific toxicological data are lacking. Halogen and Trifluoromethyl Groups: Chloro and trifluoromethyl substituents in Fomesafen improve herbicidal activity and environmental stability . These groups are absent in the target compound, suggesting divergent applications.

Synthetic Pathways :

- The synthesis of nitro-aromatic compounds often involves toluene as a solvent (e.g., chlorination steps in Fomesafen production) . Similar methods may apply to this compound, though direct evidence is unavailable.

Carcinogenic Potential: Nitro-furyl and nitro-thiazolyl compounds (–3) induce carcinomas in rats via metabolic activation. While the target compound lacks a heterocyclic backbone, its nitro group could still pose carcinogenic risks if metabolized similarly.

Data Table: Physicochemical Properties

| Property | This compound (Predicted) | Toluene (Reference) | Fomesafen |

|---|---|---|---|

| Molecular Weight | 257.29 g/mol | 92.14 g/mol | 438.76 g/mol |

| Boiling Point | ~300°C (estimated) | 110.62°C | Decomposes before boiling |

| LogP (Lipophilicity) | ~3.5 (estimated) | 2.73 | 4.1 (experimental) |

| Water Solubility | Low (<0.1 g/L) | 0.05 g/L | 0.003 g/L |

| Carcinogenicity | Not studied | Non-carcinogenic | No data in evidence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.